2-(2-Chlorobenzamido)thiophene-3-carboxylic acid
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Overview
Description
2-(2-Chlorobenzamido)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO3S and a molecular weight of 281.72 g/mol It is known for its unique structure, which includes a thiophene ring substituted with a chlorobenzamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)thiophene-3-carboxylic acid typically involves the following steps:
Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with thiophene-3-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Oxidized thiophene products.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
2-(2-Chlorobenzamido)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzoylamino)benzoic acid
- 2-(2-Chlorobenzamido)benzoic acid
- 2-(2-Chlorobenzamido)furan-3-carboxylic acid
Uniqueness
2-(2-Chlorobenzamido)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLBVJHMYXNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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